molecular formula C22H25ClN4O2S B1205800 5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-

5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-

Cat. No.: B1205800
M. Wt: 445 g/mol
InChI Key: DSFZLDPXONYEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]- is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its isoquinoline and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]- typically involves multiple steps, including the formation of the isoquinoline core, sulfonamide linkage, and the attachment of the aminoethyl and chlorophenyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the isoquinoline ring or the sulfonamide group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the isoquinoline or chlorophenyl moieties, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. Key pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Isoquinolinesulfonamide: Shares the isoquinoline and sulfonamide groups but lacks the additional aminoethyl and chlorophenyl groups.

    N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-amine: Contains the aminoethyl and chlorophenyl groups but lacks the isoquinoline and sulfonamide moieties.

Uniqueness

5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2S/c23-20-8-6-18(7-9-20)3-2-12-25-14-16-27(15-11-24)30(28,29)22-5-1-4-19-17-26-13-10-21(19)22/h1-10,13,17,25H,11-12,14-16,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFZLDPXONYEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCN)CCNCC=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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